molecular formula C13H23ClN2O2 B2437414 2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride CAS No. 2241142-02-7

2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride

Cat. No.: B2437414
CAS No.: 2241142-02-7
M. Wt: 274.79
InChI Key: OUPPDPBIRXBNEY-UHFFFAOYSA-N
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Description

2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride is a useful research compound. Its molecular formula is C13H23ClN2O2 and its molecular weight is 274.79. The purity is usually 95%.
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Biological Activity

2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride (CAS Number: 2241142-02-7) is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₂₃ClN₂O₂
  • Molecular Weight : 274.79 g/mol
  • Structure : The compound features a piperidine ring and a hexahydropyrano structure which are significant for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures may act as agonists or antagonists at GPCRs, influencing signaling pathways involved in pain modulation and inflammation .
  • Neurotransmitter Receptors : The compound may exhibit activity on neurotransmitter receptors such as opioid receptors, contributing to analgesic effects. Studies on related compounds have shown efficacy in reducing pain in neuropathic models .
  • Antitumor Activity : Preliminary studies suggest that derivatives of similar structures possess antitumor properties by inhibiting key oncogenic pathways such as BRAF(V600E) and EGFR signaling .

Biological Activity Overview

Activity Type Description Reference
AnalgesicExhibits dose-dependent effects against mechanical allodynia in neuropathic pain models.
AntitumorPotential inhibitory effects on cancer cell lines through modulation of signaling pathways.
AntimicrobialRelated compounds show significant antimicrobial activity against various pathogens.

Study 1: Analgesic Properties

In a study focused on neuropathic pain models in rats, the compound demonstrated significant analgesic effects when administered subcutaneously. The results indicated a robust reduction in pain responses without notable side effects on cardiac ion channels, suggesting a favorable safety profile .

Study 2: Antitumor Efficacy

A series of experiments evaluated the antitumor potential of structurally similar compounds in vitro against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7 and MDA-MB-231), indicating promising antitumor activity .

Study 3: Neuropharmacological Effects

Research into the neuropharmacological effects revealed that the compound could modulate neurotransmitter levels in animal models, leading to enhanced mood and reduced anxiety-like behaviors. This suggests potential applications in treating mood disorders .

Properties

IUPAC Name

2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c16-12(15-5-2-1-3-6-15)13-4-7-17-9-11(13)8-14-10-13;/h11,14H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPPDPBIRXBNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C23CCOCC2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.